Cas no 1261909-68-5 (5-(2-Methoxyphenyl)-3-trifluoromethylphenol)

5-(2-Methoxyphenyl)-3-trifluoromethylphenol is a fluorinated phenolic compound featuring a methoxyphenyl substituent and a trifluoromethyl group, which contribute to its unique chemical properties. The trifluoromethyl group enhances electron-withdrawing characteristics, improving stability and reactivity in synthetic applications. The methoxy group provides moderate steric and electronic effects, making it useful in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. Its structural features suggest potential utility as an intermediate in the development of bioactive molecules or specialty materials. The compound’s well-defined aromatic framework allows for selective functionalization, offering versatility in organic synthesis. Proper handling is advised due to the reactivity of phenolic and fluorinated moieties.
5-(2-Methoxyphenyl)-3-trifluoromethylphenol structure
1261909-68-5 structure
Product Name:5-(2-Methoxyphenyl)-3-trifluoromethylphenol
CAS No:1261909-68-5
MF:C14H11F3O2
MW:268.231154680252
MDL:MFCD18316231
CID:2762836
PubChem ID:53221954
Update Time:2025-05-21

5-(2-Methoxyphenyl)-3-trifluoromethylphenol Chemical and Physical Properties

Names and Identifiers

    • DTXSID20686542
    • 1261909-68-5
    • 5-(2-METHOXYPHENYL)-3-TRIFLUOROMETHYLPHENOL
    • 5-(2-Methoxyphenyl)-3-trifluoromethylphenol, 95%
    • 2'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
    • MFCD18316231
    • 5-(2-Methoxyphenyl)-3-trifluoromethylphenol
    • MDL: MFCD18316231
    • Inchi: 1S/C14H11F3O2/c1-19-13-5-3-2-4-12(13)9-6-10(14(15,16)17)8-11(18)7-9/h2-8,18H,1H3
    • InChI Key: HSBUWWMHPGEXFL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(=C1)C1C=CC=CC=1OC)O)(F)F

Computed Properties

  • Exact Mass: 268.07111408Da
  • Monoisotopic Mass: 268.07111408Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.5Ų

5-(2-Methoxyphenyl)-3-trifluoromethylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322439-5 g
5-(2-Methoxyphenyl)-3-trifluoromethylphenol, 95%; .
1261909-68-5 95%
5g
€1159.00 2023-04-26
abcr
AB322439-5g
5-(2-Methoxyphenyl)-3-trifluoromethylphenol, 95%; .
1261909-68-5 95%
5g
€1159.00 2025-04-21

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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:16
Price ($):687.0
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Additional information on 5-(2-Methoxyphenyl)-3-trifluoromethylphenol

Introduction to 5-(2-Methoxyphenyl)-3-trifluoromethylphenol (CAS No. 1261909-68-5)

5-(2-Methoxyphenyl)-3-trifluoromethylphenol, identified by the CAS number 1261909-68-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by its unique structural features that include a methoxy group at the 2-position and a trifluoromethyl group at the 3-position of a biphenyl core. Such structural motifs are often exploited in the design of bioactive molecules due to their ability to modulate electronic properties and enhance binding affinity to biological targets.

The significance of 5-(2-Methoxyphenyl)-3-trifluoromethylphenol lies in its potential applications as an intermediate in the synthesis of more complex pharmacophores. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates a delicate balance that can influence the compound's reactivity and its interaction with biological systems. This balance is particularly valuable in drug discovery, where fine-tuning of molecular properties is crucial for achieving desired therapeutic effects while minimizing side reactions.

In recent years, there has been a growing interest in biphenyl derivatives as scaffolds for developing novel therapeutic agents. The structural framework of biphenyl compounds offers a versatile platform for chemical modification, allowing researchers to explore a wide range of biological activities. Specifically, 5-(2-Methoxyphenyl)-3-trifluoromethylphenol has been studied for its potential role in modulating enzyme inhibition and receptor binding. Its unique electronic distribution, influenced by the methoxy and trifluoromethyl substituents, makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have suggested that biphenyl-based compounds can interact with enzymes involved in metabolic pathways, making them promising candidates for treating conditions such as diabetes and hyperlipidemia. The methoxy group at the 2-position can serve as a hydrogen bond acceptor, enhancing binding interactions with protein targets, while the trifluoromethyl group can improve metabolic stability by reducing susceptibility to oxidative degradation.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like 5-(2-Methoxyphenyl)-3-trifluoromethylphenol. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, have been employed to predict binding affinities and optimize molecular structures. These computational methods have accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting costly experimental trials.

The synthesis of 5-(2-Methoxyphenyl)-3-trifluoromethylphenol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The introduction of the methoxy group typically requires nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, while the addition of the trifluoromethyl group can be achieved through halogen-metal exchange followed by fluorination. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide valuable insights into developing scalable production methods for other bioactive molecules.

From a medicinal chemistry perspective, 5-(2-Methoxyphenyl)-3-trifluoromethylphenol exemplifies how structural modifications can significantly impact biological activity. The combination of electronic and steric effects introduced by the methoxy and trifluoromethyl groups can fine-tune interactions with biological targets, leading to improved efficacy and selectivity. This principle underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates for clinical use.

The compound's potential extends beyond traditional pharmaceutical applications. Researchers have explored its utility in materials science, where biphenyl derivatives are valued for their thermal stability and electronic properties. For example, 5-(2-Methoxyphenyl)-3-trifluoromethylphenol could serve as a building block for designing advanced polymers or organic semiconductors with tailored functionalities.

In conclusion, 5-(2-Methoxyphenyl)-3-trifluoromethylphenol (CAS No. 1261909-68-5) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its potential as a scaffold for drug discovery underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain a subject of interest for both academic and industrial researchers alike.

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(CAS:1261909-68-5)
A1170115
Purity:99%
Quantity:5g
Price ($):687.0
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